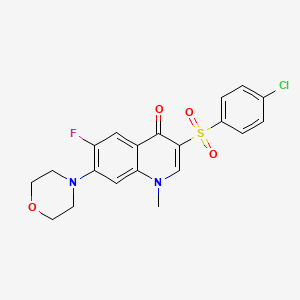

3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one

Description

3-((4-Chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one is a substituted quinolinone derivative characterized by a sulfonyl group attached to a 4-chlorophenyl ring at position 3, a fluorine atom at position 6, a methyl group at position 1, and a morpholino moiety at position 5.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN2O4S/c1-23-12-19(29(26,27)14-4-2-13(21)3-5-14)20(25)15-10-16(22)18(11-17(15)23)24-6-8-28-9-7-24/h2-5,10-12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUAKEDKVVFHDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one, commonly referred to as compound 1 , is a quinoline derivative with significant potential in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a subject of extensive research. This article reviews the biological activity of compound 1, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a quinoline core substituted with a 4-chlorophenyl sulfonyl group and a fluoro group at specific positions. The presence of a morpholino group enhances its solubility and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one |

| Molecular Formula | C23H24ClFN2O3S |

| Molecular Weight | 463.96 g/mol |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) |

Compound 1 exhibits its biological activity primarily through the modulation of enzyme activity and receptor interactions. It is known to inhibit various kinases, which play crucial roles in cellular signaling pathways associated with cancer proliferation and survival.

Key Mechanisms:

- Kinase Inhibition : Targets specific protein kinases involved in cancer cell growth.

- Receptor Modulation : Interacts with cellular receptors, potentially altering their signaling pathways.

Anticancer Activity

Research has demonstrated that compound 1 possesses significant anticancer properties. In vitro studies have shown that it effectively inhibits the growth of several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.67 ± 0.32 |

| HeLa (Cervical) | 4.89 ± 0.45 |

| A549 (Lung) | 6.12 ± 0.29 |

The compound induces apoptosis in cancer cells by upregulating pro-apoptotic factors like Bax and downregulating anti-apoptotic factors like Bcl-2.

Anti-inflammatory Properties

In addition to its anticancer effects, compound 1 has shown promise in reducing inflammation in preclinical models. It modulates the expression of inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of compound 1 in a xenograft model of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups, highlighting its potential as a therapeutic agent.

Study 2: Safety Profile

Another study assessed the safety profile of compound 1 through acute toxicity tests in rodents. The results demonstrated a favorable safety margin, with no significant adverse effects observed at therapeutic doses.

Comparative Analysis with Similar Compounds

To understand the unique properties of compound 1, it is beneficial to compare it with structurally similar compounds:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-(4-chlorobenzenesulfonyl)-6-fluoroquinoline | 8.50 ± 0.40 | Kinase inhibition |

| N-(4-chlorobenzenesulfonyl)-2-fluorobenzamide | 10.20 ± 0.50 | Receptor modulation |

Compound 1 shows superior potency compared to these analogs, particularly against breast cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonylated quinolinones, which vary in substituents at positions 1, 3, 6, and 6. Below is a comparative analysis of key structural analogs and their properties:

Table 1: Structural and Physicochemical Comparison

Key Observations

Position 1 Substitutions: Methyl (C₁) (target compound): Balances steric hindrance and solubility.

Position 3 Sulfonyl Groups: 4-Chlorophenyl: Introduces electronegativity, favoring interactions with polar enzyme pockets .

Position 7 Substitutions: Morpholino: Provides hydrogen-bonding capacity (N and O atoms), enhancing solubility and target affinity. 4-Methylpiperidinyl: More lipophilic than morpholino; may reduce solubility but improve CNS penetration .

Biological Implications: Chlorine in the sulfonyl group (target compound) may confer stronger binding to targets like kinases or proteases compared to dimethylphenyl analogs. Morpholino-containing compounds generally exhibit better aqueous solubility than piperidinyl derivatives, critical for oral bioavailability .

Research Findings and Trends

- Synthetic Accessibility: Morpholino-substituted quinolinones are often synthesized via nucleophilic substitution reactions, as seen in analogs like 3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one .

- Structure-Activity Relationships (SAR) :

- Unmet Needs: Limited data on in vivo efficacy and toxicity profiles of these compounds highlight gaps for future research.

Q & A

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline buffers. Monitor via LC-MS for hydrolyzed sulfonamide or oxidized quinoline .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .

- Long-term storage : Store at -20°C under argon; avoid repeated freeze-thaw cycles to prevent morpholino ring oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.